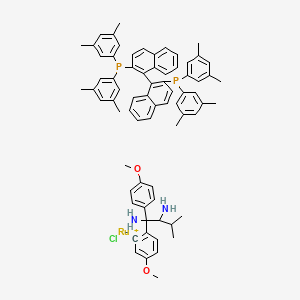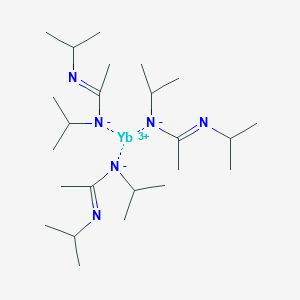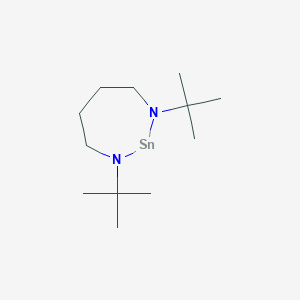![molecular formula C36H41N2O4PSi2 B6310590 1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea CAS No. 1357562-70-9](/img/structure/B6310590.png)
1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its intricate molecular architecture, which includes multiple functional groups and a phosphapentacyclic core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea typically involves multi-step organic reactions. The process begins with the preparation of the phosphapentacyclic core, followed by the introduction of trimethylsilyl groups and the subsequent attachment of the urea moiety. Each step requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, leading to a variety of structurally diverse compounds.
科学研究应用
1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[138002,1103,8
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it useful in biochemical studies and drug discovery.
Medicine: The compound could serve as a lead compound for developing new pharmaceuticals, particularly if it exhibits biological activity.
作用机制
The mechanism by which 1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The compound’s unique structure allows it to engage in specific molecular interactions, potentially leading to various biological effects.
相似化合物的比较
Similar Compounds
3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogen phosphate: This compound shares some structural similarities and is used in catalysis and synthetic chemistry.
S-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate: Another similar compound used in various chemical reactions and as a catalyst.
Uniqueness
1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea stands out due to its unique phosphapentacyclic core and the presence of multiple functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N2O4PSi2/c1-24(37-36(39)38-27-17-9-8-10-18-27)23-40-43-41-34-30(44(2,3)4)21-25-15-11-13-19-28(25)32(34)33-29-20-14-12-16-26(29)22-31(35(33)42-43)45(5,6)7/h8-22,24H,23H2,1-7H3,(H2,37,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSUTVKYSIIYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COP1OC2=C(C3=CC=CC=C3C=C2[Si](C)(C)C)C4=C(O1)C(=CC5=CC=CC=C54)[Si](C)(C)C)NC(=O)NC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41N2O4PSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B6310517.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/structure/B6310525.png)
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310531.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%](/img/structure/B6310535.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%](/img/structure/B6310541.png)
![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310548.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310552.png)

![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B6310597.png)
![1-[(2S)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B6310602.png)


![1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B6310618.png)

